2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol
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Overview
Description
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups at the 3 and 5 positions, an amino group, and a propanol chain. It is a clear, colorless liquid with a unique structure that makes it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3,5-Dimethylcyclohexylamine and propylene oxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen, at a temperature range of 50-70°C.
Catalysts: A base catalyst such as sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.
Purification: The crude product is purified by distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle significant quantities of starting materials.
Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and GC analyses, are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as:
Enzyme Inhibitor: Inhibits specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Agonist/Antagonist: Binds to receptors on cell surfaces, either activating or blocking their signaling pathways.
Chemical Probe: Used to investigate the function of specific proteins or nucleic acids in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-[(3,5-Dimethylcyclohexyl)amino]ethanol: Similar structure but with an ethanol chain instead of propanol.
2-[(3,5-Dimethylcyclohexyl)amino]butan-1-ol: Similar structure but with a butanol chain instead of propanol.
2-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol: Similar structure but with a pentanol chain instead of propanol.
Uniqueness
2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol is unique due to its specific combination of a cyclohexyl ring with dimethyl substitution and a propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H23NO |
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Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(3,5-dimethylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8-4-9(2)6-11(5-8)12-10(3)7-13/h8-13H,4-7H2,1-3H3 |
InChI Key |
RGQRJXXBQHAQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(C)CO)C |
Origin of Product |
United States |
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